2-cyclopropyl-N-[(E)-(4-nitrophenyl)methylidene]aniline
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Overview
Description
2-cyclopropyl-N-[(E)-(4-nitrophenyl)methylidene]aniline is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopropyl-N-[(E)-(4-nitrophenyl)methylidene]aniline typically involves the condensation reaction between 2-cyclopropylaniline and 4-nitrobenzaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-cyclopropyl-N-[(E)-(4-nitrophenyl)methylidene]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids) for nitration; halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Formation of 2-cyclopropyl-N-[(E)-(4-aminophenyl)methylidene]aniline.
Reduction: Formation of 2-cyclopropylaniline.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2-cyclopropyl-N-[(E)-(4-nitrophenyl)methylidene]aniline has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its biological activity.
Mechanism of Action
The mechanism of action of 2-cyclopropyl-N-[(E)-(4-nitrophenyl)methylidene]aniline involves its interaction with biological targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antibacterial or antifungal effects. The Schiff base moiety can also coordinate with metal ions, forming complexes that exhibit unique biological activities.
Comparison with Similar Compounds
Similar Compounds
- 2-cyclopropyl-N-[(E)-(4-aminophenyl)methylidene]aniline
- 4-((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-methoxy-5-((phenylamino)methyl)phenol
Uniqueness
2-cyclopropyl-N-[(E)-(4-nitrophenyl)methylidene]aniline is unique due to the presence of both the cyclopropyl and nitrophenyl groups. These groups confer specific electronic and steric properties that influence the compound’s reactivity and biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C16H14N2O2 |
---|---|
Molecular Weight |
266.29 g/mol |
IUPAC Name |
N-(2-cyclopropylphenyl)-1-(4-nitrophenyl)methanimine |
InChI |
InChI=1S/C16H14N2O2/c19-18(20)14-9-5-12(6-10-14)11-17-16-4-2-1-3-15(16)13-7-8-13/h1-6,9-11,13H,7-8H2 |
InChI Key |
RCBHONCTHNBBFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=CC=C2N=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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